![molecular formula C25H42NO7P B1163577 Glycerophospho-N-Eicosapentaenoyl Ethanolamine](/img/no-structure.png)
Glycerophospho-N-Eicosapentaenoyl Ethanolamine
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Overview
Description
N-Acylated ethanolamines (NAEs) are naturally-occurring lipids that have diverse bioactivities. For example, arachidonoyl ethanolamide is an endogenous neurotransmitter that evokes cellular responses by activating the cannabinoid (CB) receptors, central CB1 and peripheral CB2. The different types of NAEs are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1. Glycerophospho-N-eicosapentaenoyl ethanolamine is the metabolic precursor of eicosapentaenoyl ethanolamide (EPEA; Item No. 10964). EPEA is an NAE that inhibits dietary-restriction-induced lifespan extension in wild type and TOR pathway mutant nematodes. EPEA also has anti-inflammatory properties, suppressing the expression of IL-6 and MCP-1 in 3T3-L1 adipocytes in response to lipopolysaccharide.
Scientific Research Applications
Enzymatic Synthesis and Applications
Synthesis of Eicosapentaenoyl Ethanolamide : Wang et al. (2015) developed an effective enzymatic process for synthesizing eicosapentaenoyl ethanolamide using eicosapentaenoic acid ethyl ester as an acyl donor, with Lipozyme 435 as a catalyst. This method achieved a 62.5% molar yield and highlighted the enzyme's tolerance towards polar ethanolamine, contributing to the efficient production of fatty acid ethanolamides (Wang, Yang, Ma, Jin, & Wang, 2015).
Production of Docosahexaenoyl and Eicosapentaenoyl Ethanolamides : Liang et al. (2018) used choline-chloride-based natural deep eutectic solvents to improve the production of DHEA and EPEA, highlighting the significant role of water content in reactant conversion and achieving high yields under optimized conditions (Liang, Qin, Tan, Li, & Wang, 2018).
Role in Cellular Processes and Health
Modulation of Gene Expression in Brain : Kitajka et al. (2002) studied the impact of n-3 polyunsaturated fatty acids on rat brain gene expression, revealing that these fatty acids, including those in ethanolamine phosphoglycerides, influence genes controlling synaptic plasticity and other brain functions. This suggests a relationship between dietary n-3 fatty acids and mental functions (Kitajka, Puskás, Zvara, Hackler, Barceló-Coblijn, Yeo, & Farkas, 2002).
Involvement in Anandamide Biosynthesis : Simon and Cravatt (2008) identified the presence of glycerophospho-N-arachidonoylethanolamine (GP-NArE) in mouse brain tissue, which is a precursor to anandamide, a significant endocannabinoid. This discovery provides insights into anandamide biosynthesis in the nervous system, illustrating the importance of glycerophospho-N-acyl ethanolamine in physiological processes (Simon & Cravatt, 2008).
Critical Role in Neural Development and Maintenance : Horibata et al. (2018) demonstrated the crucial role of EPT1 (selenoprotein I) in the neural development process and the maintenance of normal homeostasis of ether-linked phospholipids in humans, highlighting the significance of ethanolamine glycerophospholipids in human health (Horibata, Elpeleg, Eran, Hirabayashi, Savitzki, Tal, Mandel, & Sugimoto, 2018).
Miscellaneous Studies
Effects on Retinal Phospholipids : Lin et al. (1994) explored the impact of diets with varying n-3 fatty acid content on the molecular species of retinal phospholipids in monkeys, revealing significant qualitative and quantitative changes. This study underscores the influence of dietary n-3 fatty acids on retinal health and development (Lin, Anderson, Connor, & Neuringer, 1994).
Protection Against Oxidation in Membranes : Maeba et al. (2002) investigated the antioxidative action of ethanolamine plasmalogens in protecting cholesterol-rich membranes from oxidative collapse, indicating their potential as antioxidants in biological membranes (Maeba, Sawada, Shimasaki, Takahashi, Ueta, & Neuringer, 2002).
properties
Product Name |
Glycerophospho-N-Eicosapentaenoyl Ethanolamine |
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Molecular Formula |
C25H42NO7P |
Molecular Weight |
499.6 |
InChI |
InChI=1S/C25H42NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h3-4,6-7,9-10,12-13,15-16,24,27-28H,2,5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
ADEMPYKRVUNSKG-JLNKQSITSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCCCC(NCCOP(O)(OCC(O)CO)=O)=O |
synonyms |
GP-NEPEA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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